molecular formula C17H10F4N2OS B2514590 N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide CAS No. 400080-74-2

N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2514590
CAS No.: 400080-74-2
M. Wt: 366.33
InChI Key: ULCUTEFVOFVXHD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, reacting 4-fluorophenylthiourea with 2-bromo-1-phenylethanone under basic conditions can yield the thiazole ring.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃).

  • Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the thiazole derivative with an appropriate amine, such as 4-fluoroaniline, under dehydrating conditions using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: HNO₃/H₂SO₄ for nitration, halogenating agents for halogenation

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Amines

    Substitution: Nitro, halo, or other substituted aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its fluorinated and trifluoromethylated structure can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties. It may also find applications in agrochemicals as a potential pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-phenylthiazole-5-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(4-chlorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological activity.

    N-(4-fluorophenyl)-2-phenyl-4-methyl-1,3-thiazole-5-carboxamide: Replacement of the trifluoromethyl group with a methyl group can significantly change the compound’s properties.

Uniqueness

N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F4N2OS/c18-11-6-8-12(9-7-11)22-15(24)13-14(17(19,20)21)23-16(25-13)10-4-2-1-3-5-10/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCUTEFVOFVXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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